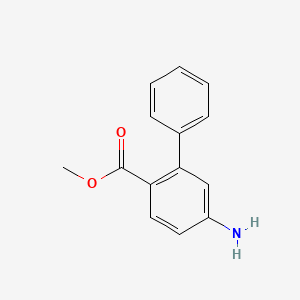

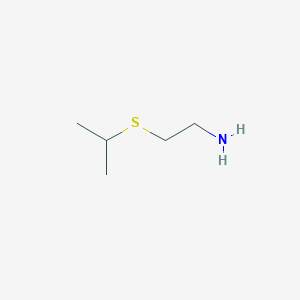

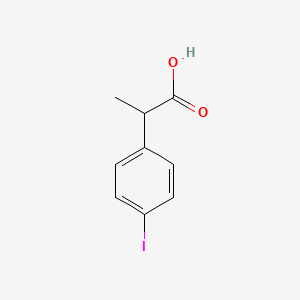

![molecular formula C13H26N2O2 B1283690 tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate CAS No. 904817-67-0](/img/structure/B1283690.png)

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is a chemical entity that can be used as an intermediate in the synthesis of various organic molecules. It is related to a class of compounds that are often used in the field of organic chemistry for the protection of amino groups during peptide synthesis or as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate and related compounds involves several steps, including protection and deprotection reactions, functional group transformations, and the formation of C-N bonds. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and they behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Enantioselective synthesis of related compounds can involve key steps like iodolactamization, which yields highly functionalized intermediates . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is not explicitly detailed in the provided papers. However, the structure of related compounds, such as N-tert-butanesulfinyl imines, indicates that these molecules can have complex chiral centers and are capable of participating in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate and similar compounds are diverse and include the formation of C-N bonds and the use of protecting groups. For example, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations . The synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid demonstrates the use of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate as a handle in solid-phase synthesis of peptide α-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate are not directly reported in the provided papers. However, the stability of related compounds under various conditions, such as resistance to acidolysis and cleavage by HF:anisole, has been studied, indicating the robustness of the tert-butyl carbamate protecting group in solid-phase synthesis applications .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound is a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. It has a crucial role in determining the relative substitution of the cyclopentane ring in these intermediates, impacting the synthesis of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Intermediate in Biologically Active Compounds

This compound is an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). It has been synthesized through a rapid method, highlighting its utility in the synthesis of complex molecules (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of Spirocyclopropanated Analogues

The compound is used to create spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This process involves several synthesis steps, demonstrating the compound's versatility in creating structurally complex analogues (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Stereoselective Synthesis of Factor Xa Inhibitors

This compound serves as a starting point for the stereoselective synthesis of six stereoisomers crucial for creating factor Xa inhibitors. It demonstrates the compound's role in synthesizing molecules with controlled stereochemistry (Wang, Ma, Reddy, & Hu, 2017).

Foldamer Studies

The compound is a precursor in studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in advancing research on novel biochemical structures (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

Synthesis of Carbamate Derivatives

It's used in the synthesis of various carbamate derivatives, which can be crucial in creating diverse chemical structures for different applications. This includes the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005).

Atmospheric CO2 Fixation

The compound plays a role in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This application demonstrates its potential in environmental chemistry and green technology (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFBSPVFWOQBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587725 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate | |

CAS RN |

904817-67-0 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

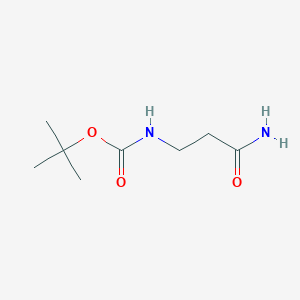

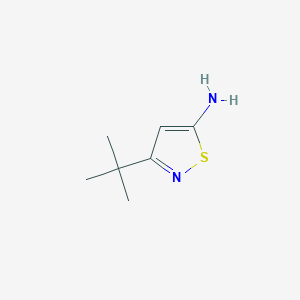

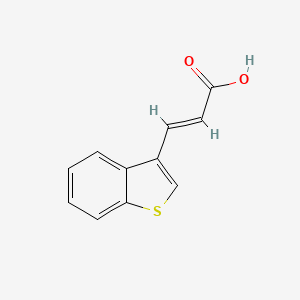

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)